N-(2-chloroacetyl)-2-methylbenzamide
Overview
Description
N-(2-chloroacetyl)-2-methylbenzamide is a chemical compound characterized by its molecular structure, which includes a benzamide group substituted with a 2-chloroacetyl group and a methyl group at the ortho position of the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chloroacetylation Reaction: The compound can be synthesized through the reaction of 2-methylbenzamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloroacetylation process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the chloroacetyl group to a corresponding alcohol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chloroacetyl group is replaced by other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Amines, alcohols, and other nucleophiles are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and corresponding reduced derivatives.
Substitution Products: Amides, esters, and other substituted derivatives.
Scientific Research Applications
N-(2-chloroacetyl)-2-methylbenzamide has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(2-chloroacetyl)-2-methylbenzamide exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor of certain enzymes or receptors, interfering with specific molecular pathways. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
N-(2-chloroacetyl)-2-methylbenzamide can be compared with other similar compounds, such as:
N-(2-chloroacetyl)-benzamide: Similar structure but without the methyl group at the ortho position.
N-(2-chloroacetyl)-2,6-dimethylbenzamide: Similar structure but with an additional methyl group at the meta position.
N-(2-chloroacetyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness: The presence of the methyl group at the ortho position in this compound provides unique steric and electronic effects, influencing its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-chloroacetyl)-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7-4-2-3-5-8(7)10(14)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGWYAWJQYXSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.